3-(Neopentyloxy)phenylboronic acid
Description
3-(Neopentyloxy)phenylboronic acid (CAS: 951233-64-0) is a boronic acid derivative with the molecular formula C₁₁H₁₇BO₅S and a molecular weight of 272.127 g/mol. Its structure features a phenyl ring substituted with a boronic acid (-B(OH)₂) group at the meta position and a neopentyloxysulfonyl (-OSO₂C(CH₃)₃) group. The neopentyloxy substituent imparts steric bulk and hydrophobicity, influencing solubility, reactivity, and binding affinity in biochemical or synthetic applications . This compound is stored at 2–8°C to maintain stability, reflecting its sensitivity to environmental conditions .
Properties
IUPAC Name |
[3-(2,2-dimethylpropoxy)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17BO3/c1-11(2,3)8-15-10-6-4-5-9(7-10)12(13)14/h4-7,13-14H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMCIUKKXWNLWSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)OCC(C)(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30681725 | |
| Record name | [3-(2,2-Dimethylpropoxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30681725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1236191-14-2 | |
| Record name | [3-(2,2-Dimethylpropoxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30681725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Neopentyloxy)phenylboronic acid typically involves the reaction of 3-bromophenol with neopentyl bromide in the presence of a base to form 3-(neopentyloxy)phenol. This intermediate is then subjected to a borylation reaction using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base like potassium carbonate. The reaction is usually carried out in an inert atmosphere at elevated temperatures .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 3-(Neopentyloxy)phenylboronic acid primarily undergoes reactions typical of boronic acids, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a biaryl or substituted alkene.
Esterification: The boronic acid can react with alcohols to form boronate esters, which are useful intermediates in organic synthesis.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents like toluene or ethanol.
Oxidation: Hydrogen peroxide, sodium perborate, and other oxidizing agents.
Esterification: Alcohols and acid catalysts.
Major Products:
Suzuki-Miyaura Coupling: Biaryls or substituted alkenes.
Oxidation: Phenols.
Esterification: Boronate esters.
Scientific Research Applications
3-(Neopentyloxy)phenylboronic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(Neopentyloxy)phenylboronic acid in Suzuki-Miyaura coupling involves the formation of a palladium-boron complex, which undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the desired carbon-carbon bond . The boronic acid group can also form reversible covalent bonds with diols and other nucleophiles, making it useful in sensing and drug delivery applications .
Comparison with Similar Compounds
Table 1: Structural and Functional Group Comparisons
- Reactivity in Cross-Coupling : Unlike 3-(benzyloxy)phenylboronic acid, which is widely used in Suzuki-Miyaura reactions due to its balanced reactivity and stability, the neopentyloxy variant’s bulkiness may slow down transmetalation steps .
Biochemical and Translocation Efficiency
- Dendrimer Studies : In a comparison of boronic acid-modified dendrimers, derivatives like 3-(bromomethyl)phenylboronic acid (P6) and 2-(bromomethyl)phenylboronic acid (P7) showed drastically lower translocation efficiencies (e.g., <10% for P7) compared to dendrimers with optimized boronic acid positioning. This highlights the critical role of substituent placement in biological delivery systems .
- Antibacterial Activity : Trifluoromethoxy-substituted phenylboronic acids (e.g., -OCF₃) demonstrated moderate antibacterial activity, whereas this compound’s efficacy remains unexplored, suggesting a gap in comparative pharmacological studies .
Biological Activity
3-(Neopentyloxy)phenylboronic acid is a compound of growing interest in medicinal chemistry due to its unique structure and potential biological activities. This article reviews its biological activity, mechanisms of action, and applications based on diverse research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a neopentyloxy group attached to a phenylboronic acid structure. The boronic acid moiety is known for its ability to form reversible covalent bonds with diols, which is crucial for its biological interactions. The neopentyloxy group adds steric hindrance, potentially enhancing selectivity in biochemical interactions.
Target Interactions:
- Boronic acids, including this compound, primarily interact with biological targets through reversible covalent bonding with hydroxyl groups on enzymes and receptors. This interaction can modulate enzyme activity and influence cellular signaling pathways.
Biochemical Pathways:
- The compound has been shown to influence various metabolic pathways by interacting with enzymes involved in carbohydrate metabolism. Specifically, it can bind to carbohydrate moieties on glycoproteins and glycolipids, impacting cell signaling and recognition processes .
Antiproliferative Effects
Research indicates that phenylboronic acid derivatives exhibit significant antiproliferative activity against various cancer cell lines. A study evaluated the effects of phenylboronic acids, including derivatives like this compound, on ovarian cancer cells (A2780). The results demonstrated:
- Cell Cycle Arrest: Induction of G2/M phase cell cycle arrest was observed, associated with increased caspase-3 activity, indicating apoptosis .
- Structure-Activity Relationship: Variations in the chemical structure influenced the potency of antiproliferative effects, suggesting that modifications to the boronic acid structure could enhance therapeutic efficacy .
Binding Affinity Studies
Studies have shown that boronic acids can selectively bind to sialic acids (N-acetylneuraminic acid), which are prevalent on the surfaces of various cells. The binding affinity of this compound for these moieties suggests potential applications in targeting glycosylated proteins involved in disease processes .
Applications in Research and Medicine
This compound has diverse applications:
- Chemical Synthesis: It is widely used in Suzuki-Miyaura cross-coupling reactions for synthesizing complex organic molecules, including pharmaceuticals.
- Sensor Development: The compound's ability to bind carbohydrates makes it useful in developing sensors for detecting biomolecules.
- Therapeutic Potential: Ongoing research explores its role as an enzyme inhibitor in treating conditions like cancer and diabetes, leveraging its selective binding properties .
Comparative Analysis with Similar Compounds
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| This compound | Sterically hindered; selective binding | Antiproliferative; interacts with sialic acids |
| Phenylboronic Acid | Less sterically hindered | General enzyme interactions; less selective |
| 4-Methoxyphenylboronic Acid | Contains methoxy group | Varies in reactivity compared to neopentyloxy variant |
| 3-Nitrophenylboronic Acid | Contains nitro group | Altered electronic properties affecting reactivity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
